molecular formula C19H13BrFNO B5234588 4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No. B5234588
M. Wt: 370.2 g/mol
InChI Key: WMTOFNVONAWHJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, also known as BFQ or BQ-123, is a synthetic peptide that belongs to the family of endothelin receptor antagonists. It was first discovered in the 1990s as a potential therapeutic agent for cardiovascular diseases, such as hypertension and heart failure. Since then, BFQ has been extensively studied for its pharmacological properties and therapeutic applications.

Mechanism of Action

4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one acts as a competitive antagonist of the ETA receptor, preventing the binding of endothelin-1 (ET-1), a potent vasoconstrictor peptide, to its receptor. By blocking the ETA receptor, 4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one reduces the vasoconstrictive effects of ET-1, leading to vasodilation and improved blood flow. 4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one also inhibits the proliferation and migration of vascular smooth muscle cells, which play a critical role in the development of atherosclerosis and restenosis.
Biochemical and physiological effects:
4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to have several biochemical and physiological effects, including the reduction of blood pressure, the improvement of endothelial function, and the inhibition of inflammation and oxidative stress. 4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one also has anti-tumor activity and has been shown to enhance the efficacy of chemotherapy in cancer models.

Advantages and Limitations for Lab Experiments

4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several advantages as a research tool, including its high selectivity for the ETA receptor, its stability in aqueous solutions, and its availability as a commercial product. However, 4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has some limitations, including its relatively low potency compared to other ETA antagonists and its potential off-target effects on other receptors.

Future Directions

4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several potential future directions for research, including the development of more potent and selective ETA antagonists, the investigation of the role of ETA in other disease models, such as kidney disease and diabetes, and the exploration of the therapeutic potential of ETA antagonists in combination with other drugs. Additionally, the development of new synthetic methods for 4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one and other ETA antagonists may lead to more efficient and cost-effective production methods.

Synthesis Methods

The synthesis of 4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves several steps of chemical reactions, including the condensation of 5-bromo-2-fluorobenzaldehyde with 2-aminobenzophenone to form an intermediate product, which is then cyclized under acidic conditions to yield the final product. The synthesis process is relatively complex and requires expertise in organic chemistry.

Scientific Research Applications

4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been widely used in scientific research for its ability to selectively block the endothelin A receptor (ETA), which is involved in various pathological conditions, such as vasoconstriction, inflammation, and cell proliferation. 4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to have therapeutic potential in several disease models, including pulmonary hypertension, atherosclerosis, and cancer.

properties

IUPAC Name

4-(5-bromo-2-fluorophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFNO/c20-12-6-8-17(21)16(9-12)15-10-18(23)22-19-13-4-2-1-3-11(13)5-7-14(15)19/h1-9,15H,10H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTOFNVONAWHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=C(C=CC(=C4)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromo-2-fluorophenyl)-1,3,4-trihydrobenzo[h]quinolin-2-one

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